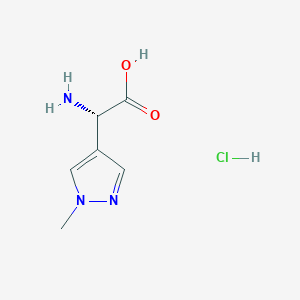(2S)-2-amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC15986495
Molecular Formula: C6H10ClN3O2
Molecular Weight: 191.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10ClN3O2 |
|---|---|
| Molecular Weight | 191.61 g/mol |
| IUPAC Name | (2S)-2-amino-2-(1-methylpyrazol-4-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-9-3-4(2-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 |
| Standard InChI Key | VUNVOTSNNJUBIZ-JEDNCBNOSA-N |
| Isomeric SMILES | CN1C=C(C=N1)[C@@H](C(=O)O)N.Cl |
| Canonical SMILES | CN1C=C(C=N1)C(C(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound is formally classified as a hydrochloride salt of the (2S)-configured α-amino acid derivative. Its molecular formula is C₆H₁₀N₃O₂·HCl, yielding a molecular weight of 191.61 g/mol . The chiral center at the C2 position of the acetic acid chain confers stereospecificity, critical for interactions with biological targets.
Table 1: Key Molecular Descriptors
Structural Analysis
The pyrazole ring (1-methyl-1H-pyrazole) is substituted at the 4-position with an acetic acid moiety. The amino group at the α-position and the hydrochloride counterion enhance solubility in polar solvents. X-ray crystallography of analogous pyrazole derivatives reveals planar geometry at the heterocycle, with hydrogen bonding between the amino group and chloride ion stabilizing the crystal lattice .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynones under acidic conditions .
-
Amino Acid Incorporation: Strecker synthesis or enzymatic resolution to introduce the (2S)-amino group.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride .
A one-pot protocol reported for related pyrazole-triazine hybrids employs β-diketones, N,N-dimethylformamide dimethylacetal (DMF-DMA), and hydrazine derivatives in acetic acid . Adapting this method, the target compound could be synthesized via:
Optimization Challenges
Key challenges include:
-
Stereocontrol: Ensuring enantiomeric excess (ee) >98% via chiral catalysts.
-
Purification: Removing byproducts from the quaternization of the pyrazole nitrogen .
Physicochemical Properties
Solubility and Stability
The compound exhibits high solubility in water (>50 mg/mL at 25°C) due to its ionic nature. Stability studies indicate decomposition at temperatures >150°C, with hygroscopicity requiring storage under anhydrous conditions .
Table 2: Physicochemical Data
Pharmacological and Industrial Applications
Drug Discovery
Pyrazole-amino acid hybrids are explored as:
-
Kinase Inhibitors: The pyrazole moiety mimics ATP-binding motifs in kinases .
-
Antiviral Agents: Structural analogs show activity against HIV-1 integrase.
Chemical Biology
The compound serves as a scaffold for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume